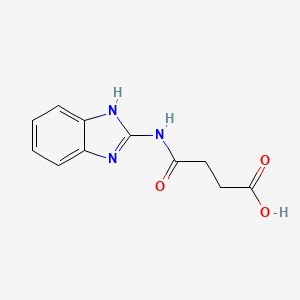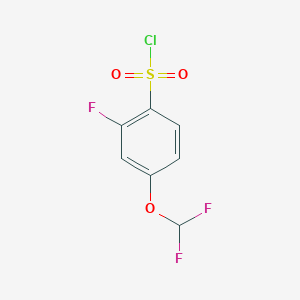
4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride is an organofluorine compound characterized by the presence of both difluoromethoxy and sulfonyl chloride functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method starts with 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes a series of reactions including O-alkylation, oxidation, and chlorination to introduce the sulfonyl chloride group .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. For example, using sodium hydroxide as an alkali in the final step of the synthesis can be more economical and scalable compared to other bases like sodium hydride or potassium tert-butoxide .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and reduction: The difluoromethoxy group can participate in oxidation-reduction reactions under specific conditions.
Defluorination: Microbial or enzymatic defluorination can occur, especially in environmental contexts.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Sulfonamides and sulfonates: Formed from nucleophilic substitution reactions.
Oxidized or reduced derivatives: Depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with fluorinated motifs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is harnessed in various applications, including the development of enzyme inhibitors and other bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
4-(Difluoromethoxy)benzenesulfonyl chloride: Shares the difluoromethoxy and sulfonyl chloride groups but lacks the additional fluorine atom.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Another fluorinated compound used in pharmaceutical synthesis.
Uniqueness: 4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride is unique due to the combination of its difluoromethoxy and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
Molekularformel |
C7H4ClF3O3S |
|---|---|
Molekulargewicht |
260.62 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-2-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-2-1-4(3-5(6)9)14-7(10)11/h1-3,7H |
InChI-Schlüssel |
DUTOWVHDIIXNHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)F)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


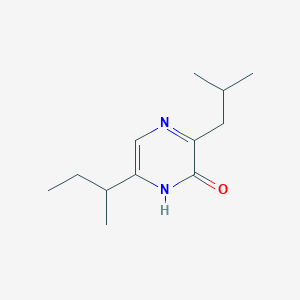
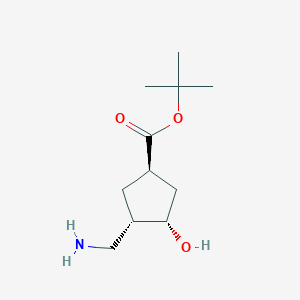
![7-((2S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B12937099.png)

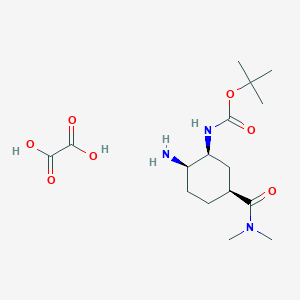
![tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12937109.png)
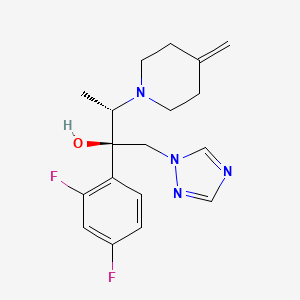
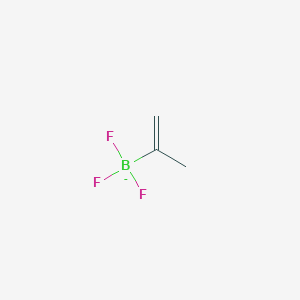
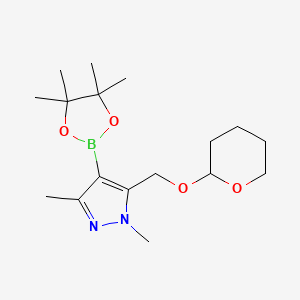
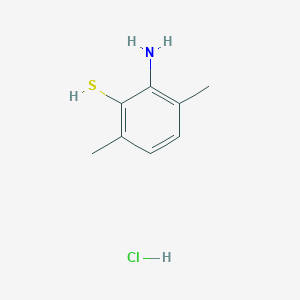

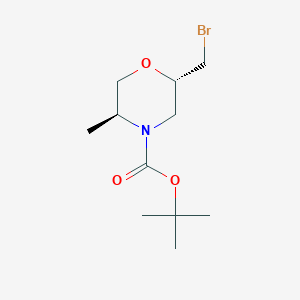
![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)
